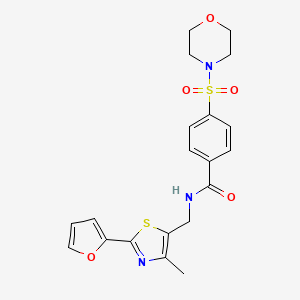![molecular formula C20H20N4O4 B3009205 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034383-37-2](/img/structure/B3009205.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide" is a complex organic molecule that may be related to various research areas, including medicinal chemistry and synthetic organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthetic methods that could be relevant for its synthesis and analysis.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of rings, the introduction of functional groups, and the creation of carbon-nitrogen bonds. For example, the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives is achieved through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols, as described in the first paper . This method could potentially be adapted for the synthesis of the benzo[d][1,3]dioxol-5-yl moiety present in the target compound.
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray diffraction analysis. The configuration around double bonds and the overall stereochemistry can be determined through these techniques. For instance, the configuration of major stereoisomers in the synthesis of dihydrobenzo[1,4]dioxine derivatives was established by X-ray diffraction analysis . Similar analytical methods would be necessary to confirm the molecular structure of the target compound.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided discuss various chemical reactions, such as the coupling reactions used to synthesize hybrid anticonvulsant agents and the reactions leading to the formation of pyrazole and oxadiazole derivatives . These reactions involve the formation of carbon-nitrogen bonds and the use of active methylene compounds, which could be relevant when considering the chemical reactions that the target compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, including its solubility, melting point, and stability, are crucial for its practical applications. The papers discuss the synthesis and characterization of compounds, which includes determining these properties through experimental methods. For example, the novel synthesis of a heterocyclic compound was accompanied by a thorough characterization that included spectroscopic studies and theoretical calculations . Such an approach would be necessary to fully understand the physical and chemical properties of the target compound.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of related chemical structures involves palladium-promoted oxidative coupling as a key step, demonstrating the compound's utility in creating hydroxy-substituted benzo[b]carbazoloquinone cyanamides. This process is valuable for chemoselective cleavage in the presence of sensitive functional groups, showcasing the compound's potential in complex organic synthesis (Knölker & O'sullivan, 1994).
Biological Evaluation for Therapeutic Applications
Hybrid molecules containing elements of this compound have shown potential as new anticonvulsant agents, with some derivatives demonstrating protection in animal models against seizures. This suggests its relevance in the development of treatments for epilepsy and related disorders (Kamiński et al., 2015).
Antimicrobial and Anti-inflammatory Agents
Derivatives have been evaluated for their antimicrobial and anti-inflammatory activities, indicating the compound's versatility in contributing to the development of new therapeutics for infections and inflammation. Such applications highlight the importance of these compounds in medical research and pharmaceutical development (Kendre, Landge, & Bhusare, 2015).
Molecular Design and Pharmacology
The compound and its derivatives serve as a framework for designing molecules with specific biological activities, such as COX-2 inhibitors, which are critical in addressing conditions like inflammation and cancer. The ability to design and synthesize molecules based on this structure underscores its utility in drug development and molecular pharmacology (Patel et al., 2004).
Electrochemical Applications
Research indicates the potential use of compounds related to this structure in electrochromic materials, which change color in response to electrical stimulation. This application is particularly relevant in the development of smart windows and displays, demonstrating the compound's versatility beyond biomedical applications (Ming et al., 2015).
Direcciones Futuras
The future directions for research on this compound would likely depend on its properties and potential applications. Given the interest in organoselenium compounds and benzodioxole-containing compounds, it’s possible that future research could explore the synthesis, properties, and applications of similar compounds .
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-13(28-17-3-4-18-19(6-17)27-12-26-18)20(25)22-8-14-5-15(9-21-7-14)16-10-23-24(2)11-16/h3-7,9-11,13H,8,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEZVDBSANNTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CN=C1)C2=CN(N=C2)C)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3009122.png)
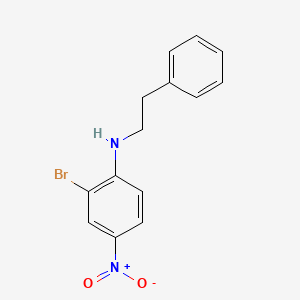
![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid](/img/structure/B3009131.png)

![tert-butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3009133.png)



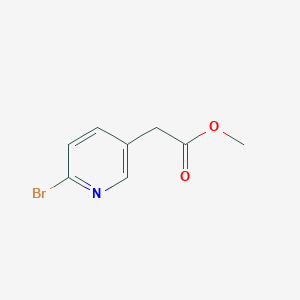
![1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3009140.png)
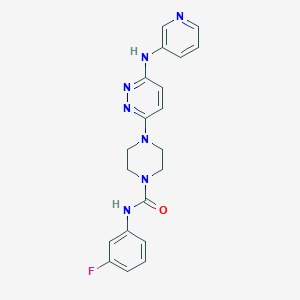
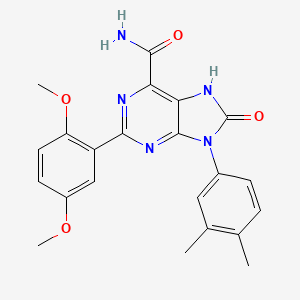
![Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride](/img/structure/B3009143.png)
